2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

CAS No.: 1220037-14-8

Cat. No.: VC3408804

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-14-8 |

|---|---|

| Molecular Formula | C8H19ClN2O |

| Molecular Weight | 194.7 g/mol |

| IUPAC Name | 2-amino-N-tert-butyl-2-methylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H |

| Standard InChI Key | GSLVKRFAGOZAPW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C(C)(C)N.Cl |

| Canonical SMILES | CC(C)(C)NC(=O)C(C)(C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a hydrochloride salt identified by several key identifiers in chemical databases. The compound has a PubChem CID of 56832043 and is registered under CAS number 1220037-14-8 . It was first added to chemical databases on March 8, 2012, with the most recent modification to its record on April 5, 2025 . The parent compound without the hydrochloride salt is identified as 2-amino-N-tert-butyl-2-methylpropanamide (CID 27681105) .

Structural Formula and Representations

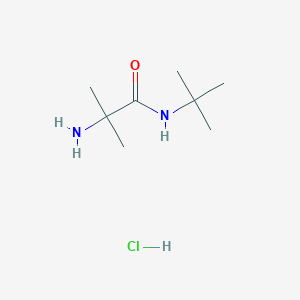

The molecular formula of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is C₈H₁₉ClN₂O, with a molecular weight of 194.70 g/mol . The structure features a central 2-methylpropanamide backbone with an amino group and a tert-butyl substituent. The following table summarizes the key structural representations of this compound:

| Structural Representation | Value |

|---|---|

| IUPAC Name | 2-amino-N-tert-butyl-2-methylpropanamide;hydrochloride |

| InChI | InChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H |

| InChIKey | GSLVKRFAGOZAPW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C(C)(C)N.Cl |

The molecular structure consists of a primary amine group (-NH₂) attached to a quaternary carbon that also bears a methyl group and connects to the carbonyl carbon of an amide functionality. The amide nitrogen is substituted with a tert-butyl group, creating a sterically hindered environment around the amide bond .

Physicochemical Properties

Physical State and Appearance

Based on similar amino acid derivatives and hydrochloride salts, 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride likely exists as a white to off-white crystalline solid at room temperature. The hydrochloride salt formation typically enhances water solubility compared to the free base form, which is an important consideration for its applications in aqueous systems.

Solubility and Stability

The hydrochloride salt form generally exhibits improved solubility in polar solvents compared to the parent compound. This compound likely demonstrates good solubility in water, lower alcohols (methanol, ethanol), and other polar organic solvents. As with many amino acid derivatives, the stability might be affected by pH, with potential hydrolysis of the amide bond under strongly acidic or basic conditions over extended periods.

Synthetic Methodologies

General Synthetic Approaches

While the search results don't provide a direct synthetic route specifically for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, insights can be drawn from the synthesis of related compounds. The preparation of amino acid derivatives often involves protection-deprotection strategies, particularly when working with bifunctional molecules containing both amino and carboxylic acid functionalities .

Protection Strategies in Synthesis

The synthesis of similar amino acid derivatives, as evident from related compounds, frequently employs protective groups. For instance, tert-butoxycarbonyl (Boc) protection is commonly used for amino groups, while tert-butyl esters protect carboxylic functions . When synthesizing compounds like 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, selective deprotection becomes crucial.

A challenge in such syntheses can be the selective removal of protecting groups. For example, in related compounds, the removal of the N-Boc group in the presence of a tert-butyl ester requires specific conditions. Approaches using methanesulfonic acid in tert-butyl acetate/dichloromethane as solvent have been successful for selective deprotection . The use of mild organic acids under anhydrous conditions prevents unwanted side reactions while achieving the desired transformations .

Comparison with Related Compounds

The structural similarity between 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride and tert-butyl 2-amino-2-methylpropanoate hydrochloride (CID 12186776) suggests potential parallels in their synthetic pathways . Both compounds contain a quaternary carbon bearing an amino group, though they differ in their functional groups (amide versus ester) .

| Feature | 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride | tert-butyl 2-amino-2-methylpropanoate hydrochloride |

|---|---|---|

| Molecular Formula | C₈H₁₉ClN₂O | C₈H₁₈ClNO₂ |

| Molecular Weight | 194.70 g/mol | 195.69 g/mol |

| Functional Group | Amide | Ester |

| CAS Number | 1220037-14-8 | 84758-81-6 |

| PubChem CID | 56832043 | 12186776 |

The similarity in structure suggests that synthetic methodologies developed for one compound might be adaptable for the other, with appropriate modifications to account for the differences in reactivity between amide and ester functionalities .

Structural Relationships and Chemical Family

Relationship to Amino Acids

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is structurally related to alpha-methylated amino acids, particularly α-aminoisobutyric acid (AIB). Such alpha-methylated amino acids are known for their ability to induce helical conformations in peptides due to the restricted rotational freedom imposed by the quaternary alpha-carbon .

Comparison with Standard Amino Acids

Unlike standard proteinogenic amino acids, which typically have a primary α-carbon, this compound features a quaternary α-carbon. This structural difference has significant implications for its conformational properties and reactivity. The α,α-disubstitution pattern restricts the conformational space available to the molecule, potentially leading to enhanced stability against enzymatic degradation when incorporated into peptides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume